1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylphenyl group and a nitrophenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-[(4-ethylphenyl)methyl]piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 1-[(4-Ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.
Substitution: Various alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and other conditions involving histamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine receptors. The compound can act as an antagonist, blocking the action of histamine and thereby reducing allergic responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to the H1 receptor and preventing histamine from exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the ethylphenyl group.
1-[(4-chlorophenyl)methyl]piperazine: Contains a chlorophenyl group instead of an ethylphenyl group.
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both ethylphenyl and nitrophenyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20(10-8-19)23(24)25/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIIIQSXZWTVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.